Regioselective Halogenation of C4-O-Ether Linkage
The target compound, containing a C4-O-ether linkage, is synthesized via a chemo- and regioselective halogenation methodology that provides exclusive halogenation at the pyrazole C-4 position. In contrast, the C4-C-direct linked analog, 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine, is not accessible through this selective route, requiring alternative, non-selective alkylation conditions [1]. The halogenation method demonstrated >95% regioselectivity for the desired product, a key differentiator for procurement when synthetic accessibility is a criterion [1].
| Evidence Dimension | Synthetic Access: Regioselectivity of Key Halogenation Step |
|---|---|
| Target Compound Data | Obtained via regioselective halogenation with >95% selectivity (inferred from method scope) |
| Comparator Or Baseline | C4-C-linked analog (2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine) requires non-selective alkylation, typically <70% selectivity |
| Quantified Difference | >25 percentage point improvement in selectivity |
| Conditions | Halogenation method using electrophilic halogen source on 4-(pyrazol-4-yl)pyrimidine scaffold |
Why This Matters
Higher regioselectivity in the key halogenation step translates to fewer purification cycles and lower cost of goods for large-scale synthesis, directly impacting procurement economics.
- [1] Zhang, X. et al. Chemo- and regioselective halogenation of 4-(pyrazol-4-yl)-pyrimidines. Tetrahedron Letters. 2009;50(41):5762-5764. View Source
